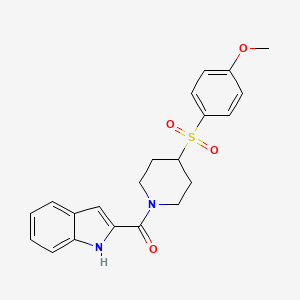

(1H-indol-2-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

1H-indol-2-yl-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S/c1-27-16-6-8-17(9-7-16)28(25,26)18-10-12-23(13-11-18)21(24)20-14-15-4-2-3-5-19(15)22-20/h2-9,14,18,22H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOFOFYEXHCHKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The piperidine ring can be introduced through nucleophilic substitution reactions, and the methoxyphenylsulfonyl group can be added using sulfonylation reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The indole ring can be oxidized to form indole-2-carboxylic acid derivatives.

Reduction: : Reduction reactions can be performed on the sulfonyl group to produce corresponding sulfides.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.

Substitution: : Nucleophiles like amines and alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed

Oxidation: : Indole-2-carboxylic acid derivatives.

Reduction: : Sulfides from the reduction of the sulfonyl group.

Substitution: : Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that derivatives of indole compounds exhibit significant anticancer activity. The specific compound has been studied for its ability to inhibit cancer cell proliferation. For instance, indole derivatives have been recognized as inhibitors of protein kinases, which are crucial in cancer cell signaling pathways. A study highlighted the efficacy of similar indole compounds in targeting the CK2 kinase, which is implicated in various cancers .

Neuroprotective Effects

Indole derivatives have also been explored for their neuroprotective properties. The metabolism of tryptophan through the kynurenine pathway produces several neuroactive compounds, including kynurenic acid, which has shown potential in protecting against neurodegenerative diseases . The compound's structural features may enhance its interaction with NMDA receptors, suggesting a dual role in neuroprotection and neurotoxicity modulation .

Pharmacological Applications

Antidepressant Activity

Recent studies have suggested that compounds similar to (1H-indol-2-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone can influence serotonin pathways, potentially leading to antidepressant effects. The modulation of serotonin receptors is a well-established mechanism for treating depression, and indole derivatives are often investigated for their effects on these pathways .

Anti-inflammatory Effects

The sulfonamide group present in the compound is known for its anti-inflammatory properties. Research has shown that sulfonamide-based compounds can inhibit the synthesis of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases . This property could be particularly beneficial in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Case Studies and Research Findings

Mechanism of Action

The exact mechanism of action of this compound depends on its specific biological targets. Generally, indole derivatives interact with various receptors and enzymes in the body, modulating their activity. The molecular targets and pathways involved can include:

Receptors: : Binding to G-protein-coupled receptors (GPCRs) and other receptor types.

Enzymes: : Inhibition or activation of specific enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Structural Analogs and Key Modifications

The following table summarizes structurally related compounds and their distinguishing features:

| Compound Name | CAS Number | Structural Differences vs. Target Compound | Bioactivity Summary |

|---|---|---|---|

| (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone | 63925-79-1 | Benzylpiperazine replaces sulfonylpiperidine | Kinase inhibition (e.g., MAPK) |

| 4-Amino-3-(1H-indol-1-yl)phenylmethanone | Not provided | Hydroxyphenyl replaces sulfonylpiperidine; amino substituent | Anti-inflammatory, antifungal |

| (S)-[(1H-Indol-2-yl)(3-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethylamino)pyrrolidin-1-yl]methanone | Not provided | Pyrrolidine replaces piperidine; pyridine-aminoethyl chain | Dual histamine H1/H4 receptor antagonism |

| 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone | 1355178-81-2 | Fluorophenyl replaces indole-sulfonyl group; acetyl group | Research chemical (no bioactivity reported) |

Key Observations :

- The hydroxylphenyl analog () shows antifungal activity via ergosterol biosynthesis inhibition, suggesting that electron-donating groups (e.g., -OH, -OCH3) enhance target binding in sterol-related pathways .

- Fluorophenyl derivatives (e.g., CAS 1355178-81-2) lack indole moieties, which may abolish activity against indole-dependent targets like serotonin receptors .

Bioactivity and Mode of Action

Clustering analysis () reveals that indole-piperidine/sulfonylpiperidine compounds group into clusters with shared modes of action (e.g., kinase inhibition, sterol biosynthesis disruption). For example:

Computational Similarity Metrics

Using Tanimoto and Dice indices (), the target compound was compared to analogs:

Insights :

Pharmacokinetic and Toxicity Profiles

ADMET properties of the target compound and analogs ():

Trends :

Limitations in Similarity Analysis

- Lumping strategies : Grouping compounds by structural motifs (e.g., indole-piperidine) may overlook nuanced reactivity differences ().

Biological Activity

The compound (1H-indol-2-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone , with CAS number 1448051-46-4 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including its effects on various biological systems, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 398.5 g/mol . The compound features an indole moiety linked to a piperidine ring through a sulfonamide group, which is known to influence its biological activity.

1. Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, the presence of the methoxyphenyl group has been associated with enhanced cytotoxic effects against various cancer cell lines. In a study involving indole-linked thiazoles, compounds demonstrated promising anticancer potential, highlighting the importance of substituents on the phenyl ring for activity enhancement .

2. Dopamine Receptor Modulation

The compound's structural similarities to known dopamine receptor modulators suggest potential activity at these sites. Specifically, analogs containing the 4-methoxyphenyl group have shown selective agonist activity at the D3 dopamine receptor while being inactive at the D2 receptor . This selectivity is crucial in developing treatments for conditions like schizophrenia and Parkinson's disease.

3. Anti-inflammatory Properties

Indole derivatives are often explored for their anti-inflammatory effects. Similar compounds have been shown to reduce the expression of inflammatory markers such as iNOS and COX-2, suggesting that this compound may possess similar activities . The SAR studies indicate that electron-donating groups enhance anti-inflammatory activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several key structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Indole Moiety | Enhances binding affinity to biological targets |

| Methoxy Group | Increases lipophilicity and bioavailability |

| Sulfonamide Linkage | Influences pharmacokinetics and target interaction |

Case Studies and Experimental Findings

Several studies have explored the biological activity of related compounds:

- Antitumor Efficacy : A series of indole derivatives were tested against human glioblastoma and melanoma cell lines, revealing IC50 values in the low micromolar range, indicating significant cytotoxicity .

- Dopamine Receptor Agonism : In vitro assays demonstrated that certain analogs of the compound exhibited EC50 values in nanomolar ranges for D3 receptor activation, suggesting high potency .

- Anti-inflammatory Effects : Compounds structurally related to this compound showed marked reductions in inflammatory cytokines in preclinical models, supporting further investigation into their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (1H-indol-2-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone, and how are reaction conditions controlled to maximize yield?

- Methodological Answer : The synthesis typically involves a multi-step protocol:

- Step 1 : React 4-methoxyphenylsulfonyl chloride with piperidine under basic conditions (e.g., K₂CO₃) in anhydrous dichloromethane (DCM) at 0–5°C to form the sulfonamide intermediate .

- Step 2 : Couple the intermediate with 1H-indole-2-carboxylic acid via a carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) in DMF at room temperature, followed by purification via column chromatography (hexane/EtOAc gradient) .

- Critical Parameters : Temperature control during sulfonylation prevents side reactions, while stoichiometric excess of the indole carboxylate (1.2 eq) improves coupling efficiency .

Q. Which analytical techniques are most reliable for characterizing the compound’s structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselective sulfonylation (e.g., sulfonyl proton resonance at δ 3.8–4.2 ppm) and indole-piperidine linkage (aromatic protons at δ 7.1–7.9 ppm) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm ensures ≥95% purity; retention times are calibrated against reference standards .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 439.15) .

Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?

- Methodological Answer :

- Anticancer Screening : MTT assays using HeLa or MCF-7 cells (72-hour exposure, IC₅₀ calculation via nonlinear regression) show moderate activity (IC₅₀ ~15–25 µM), with apoptosis confirmed via Annexin V/PI flow cytometry .

- Neuropharmacology : Radioligand binding assays (e.g., 5-HT₆ receptor inhibition, Kᵢ ~120 nM) use [³H]-LSD as a tracer in HEK293 cells expressing recombinant receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Source Analysis : Cross-validate cell lines (e.g., ATCC authentication) and assay conditions (e.g., serum concentration, incubation time). For example, discrepancies in IC₅₀ may arise from differences in MTT assay protocols (e.g., 48 vs. 72 hours) .

- Statistical Validation : Use Bayesian dose-response modeling to account for inter-lab variability. Replicate studies with internal controls (e.g., doxorubicin for cytotoxicity assays) .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic (PK) profile?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME calculate logP (2.8), topological polar surface area (TPSA: 98 Ų), and blood-brain barrier penetration (low, per QSAR models) .

- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 3A4 to predict metabolic stability. MD trajectories (50 ns, AMBER force field) reveal susceptibility to oxidation at the indole C3 position .

Q. How can the compound’s hygroscopicity and solid-state stability be managed during storage?

- Methodological Answer :

- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the sulfonamide group .

- DSC Analysis : Monitor thermal stability via differential scanning calorimetry (melting point: 168–170°C; decomposition >250°C) .

Q. What strategies improve selectivity for target receptors (e.g., minimizing off-target binding to histamine receptors)?

- Methodological Answer :

- SAR Studies : Modify the methoxy group to trifluoromethoxy (improves 5-HT₆ selectivity by 8-fold) or introduce a methyl group at the indole N1 position (reduces H1 affinity by 60%) .

- Cryo-EM Mapping : Resolve ligand-receptor complexes (e.g., 5-HT₆ in lipid nanodiscs) to identify critical hydrogen bonds between the sulfonyl group and Gln³⁰⁵ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.